molecular formula C3H8ClO2PS B082444 Ethyl methyl chlorothiophosphate CAS No. 13289-13-9

Ethyl methyl chlorothiophosphate

Cat. No. B082444
CAS RN: 13289-13-9
M. Wt: 174.59 g/mol
InChI Key: BYHUURFQWCMINB-UHFFFAOYSA-N
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Description

Ethyl methyl chlorothiophosphate is a chemical compound with the molecular formula C3H8ClO2PS . It contains a total of 15 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 phosphonate (thio-) .


Molecular Structure Analysis

The molecular structure of Ethyl methyl chlorothiophosphate comprises of 15 bonds in total, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 phosphonate (thio-) .


Chemical Reactions Analysis

Nucleophilic substitution reactions of ethyl methyl chlorothiophosphates with substituted anilines and deuterated anilines have been investigated kinetically . A concerted mechanism is proposed based on the selectivity parameters .

Scientific Research Applications

  • Kinetics and Mechanism Studies : Ethyl methyl chlorothiophosphate's reaction with anilines in acetonitrile is investigated, providing insights into nucleophilic substitution reactions and reaction mechanisms, including deuterium kinetic isotope effects and transition state theories (Barai, Hoque, & Lee, 2013).

  • Role in Detoxification : Research explores the enzymatic detoxification of organophosphate compounds, including Ethyl methyl chlorothiophosphate, by liver proteins, highlighting its importance in the metabolism of phosphate triester pesticides (Hutson, Pickering, & Donninger, 1972).

  • Environmental Impact and Safety : Studies on the presence of organophosphates like Ethyl methyl chlorothiophosphate in surface waters and their elimination in water purification processes emphasize the environmental aspects and safety concerns (Andresen, Grundmann, & Bester, 2004).

  • Neurotoxic Effects : Investigations into the neurotoxic effects of various organophosphorus compounds, including Ethyl methyl chlorothiophosphate, on livestock, provide insights into their impact on the nervous system and potential hazards (Soliman, Svendsgaard, Farmer, Curley, & Durham, 1983).

  • Chemical Degradation Studies : Analysis of the enzymatic degradation pathways of organophosphate compounds like Ethyl methyl chlorothiophosphate, understanding the mechanisms responsible for their detoxification, and developing quantitative methods for measuring degradation (Neal & Dubois, 1965).

  • Extraction and Desulfurization Studies : Research into the extraction of aromatic sulfur compounds from petroleum fuels using ionic liquids has implications for environmental management and pollution reduction (Varma, Ramalingam, & Banerjee, 2011).

  • Soil Interaction and Agricultural Impact : Understanding the interaction of Ethyl methyl chlorothiophosphate with soil, its persistence, and recovery in various agricultural settings contributes to the knowledge of its environmental fate and implications for sustainable agriculture (Cisar & Snyder, 1996).

  • Potential Applications in Textile Industry : The study of cellulose dissolution with ionic liquids, including those derived from Ethyl methyl chlorothiophosphate, opens avenues for applications in the textile and material sciences sectors (Fukaya, Hayashi, Wada, & Ohno, 2008).

Future Directions

The future directions of research on Ethyl methyl chlorothiophosphate could involve further investigations into its synthesis, properties, and potential applications. For instance, newly synthesized organophosphonates have been tested as potential antimicrobial drugs .

properties

IUPAC Name

chloro-ethoxy-methoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClO2PS/c1-3-6-7(4,8)5-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHUURFQWCMINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927857
Record name O-Ethyl O-methyl phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl methyl chlorothiophosphate

CAS RN

13289-13-9
Record name Phosphorochloridothioic acid, O-ethyl O-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13289-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorochloridothioic acid, O-ethyl O-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Ethyl O-methyl phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HR Barai, MEU Hoque, HW Lee - Bulletin of the Korean Chemical …, 2013 - researchgate.net
Nucleophilic substitution reactions of ethyl methyl (2), ethyl propyl (4) and diisopropyl (7) chlorothiophosphates with substituted anilines and deuterated anilines are investigated …
Number of citations: 2 www.researchgate.net
S Dey - American Journal of Chemistry, 2015 - researchgate.net
Two main types of displacement processes are well known at neutralthiophosphoryl group transfer reactions: concerted involving displacementat phosphorus through a single …
Number of citations: 0 www.researchgate.net

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